molecular formula C17H17ClFNO3S B2966676 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide CAS No. 1448043-30-8

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2966676
CAS No.: 1448043-30-8
M. Wt: 369.84
InChI Key: AWSNNNXKISLPFF-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by a 3-chloro-4-fluoro-substituted aromatic ring and a complex N-substituent comprising cyclopropyl, hydroxyl, and phenyl groups. Benzenesulfonamides are widely studied for their diverse applications, including medicinal chemistry (e.g., enzyme inhibition, receptor modulation) and materials science (e.g., ligand design, polymer synthesis) . The unique N-substituent in this compound introduces steric and electronic effects that may influence its physicochemical properties, biological activity, and coordination behavior.

Properties

IUPAC Name

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3S/c18-15-10-14(8-9-16(15)19)24(22,23)20-11-17(21,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,20-21H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSNNNXKISLPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide can be represented as follows:

  • Molecular Formula : C16H18ClFNO2S
  • Molecular Weight : 353.84 g/mol

The compound features a chlorinated aromatic ring, a sulfonamide group, and a cyclopropyl moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of sulfonamides have shown cytotoxic effects against various cancer cell lines, including RKO, A-549, MCF-7, and HeLa cells. In vitro assays demonstrated IC50 values ranging from 49.79 µM to 113.70 µM for structurally related compounds, indicating moderate to potent activity against these cell lines .

Table 1: Cytotoxic Activity of Sulfonamide Derivatives

CompoundCell LineIC50 (µM)
3-chloro-N-(...)RKO60.70
3-chloro-N-(...)A-54949.79
3-chloro-N-(...)HeLa78.72

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar sulfonamide derivatives have demonstrated effectiveness against various pathogens, including bacteria and protozoa. For example, certain derivatives showed potent leishmanicidal activity with IC50 values below 1 µM against Leishmania mexicana, comparable to established treatments like amphotericin B .

Table 2: Antimicrobial Activity Against Leishmania mexicana

CompoundIC50 (µM)
3-chloro-N-(...)<1
Amphotericin B0.17

The mechanism of action for sulfonamide compounds typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria and protozoa. This inhibition disrupts nucleic acid synthesis and ultimately leads to cell death.

Case Study 1: In Vitro Evaluation

A study conducted on a series of similar compounds evaluated their effects on human cancer cell lines. The results indicated that modifications in the side chains significantly influenced the cytotoxicity profiles. The most active compounds were those with halogen substitutions on the aromatic ring, which enhanced their interaction with target enzymes .

Case Study 2: Leishmanicidal Activity Assessment

Another investigation focused on the leishmanicidal properties of sulfonamide derivatives, including the target compound. The study utilized promastigotes of Leishmania mexicana and revealed that compounds with cyclopropyl groups exhibited superior activity compared to their non-cyclopropyl counterparts .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzenesulfonamides

Compound Name Benzene Substituents N-Substituent Key Features/Applications Reference
Target Compound 3-Cl, 4-F 2-cyclopropyl-2-hydroxy-2-phenylethyl Hypothetical therapeutic potential -
3-Chloro-N-((1S,3R,4S)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)-4-fluorobenzenesulfonamide 3-Cl, 4-F Cyclopentyl with imidazo-pyrrolo-pyrazine moiety Patent-derived; kinase inhibition
N-((1S,3S,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)-3,3-difluoroazetidine-1-sulfonamide - Cyclopentyl with heterocyclic substituent Targeted therapeutics

Key Observations :

  • The N-substituent distinguishes these compounds: The target’s 2-cyclopropyl-2-hydroxy-2-phenylethyl group introduces steric bulk and hydrogen-bonding capability, whereas patent compounds feature nitrogen-rich heterocycles (e.g., imidazo-pyrrolo-pyrazine), likely enhancing binding to biological targets like kinases .

Amide vs. Sulfonamide Functional Groups

Table 2: Comparison of Amide and Sulfonamide Properties

Compound Type Functional Group Hydrogen-Bonding Capacity Example Compound Reference
Amide CONH N–H···O (moderate strength) 3-Chloro-N-(4-methoxyphenyl)propanamide
Sulfonamide SO₂NH N–H···O (stronger), S=O as acceptors Target Compound -

Key Observations :

  • Amides (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) exhibit resonance-stabilized C=O bonds (1.2326 Å) and N–H···O hydrogen bonds, forming chain-like crystal structures .

Physicochemical and Crystallographic Properties

Crystal Packing and Hydrogen Bonding

  • Amides : In 3-Chloro-N-(4-methoxyphenyl)propanamide, N–H···O and C–H···O interactions create homodromic chains (graph-set descriptor C11(4) ), with intercentroid distances of 4.8194 Å .
  • Sulfonamides : While crystallographic data for the target compound is unavailable, analogous sulfonamides typically exhibit dense hydrogen-bonding networks via S=O and N–H groups, leading to higher melting points and thermal stability.

Metal Coordination Behavior

  • Benzamide Complexes : Nickel complexes of 3-chloro-N-(dialkylcarbamothioyl)benzamide adopt distorted square planar geometries with S and O coordination (e.g., Ni–S = 2.168 Å, Ni–O = 1.861 Å) .

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